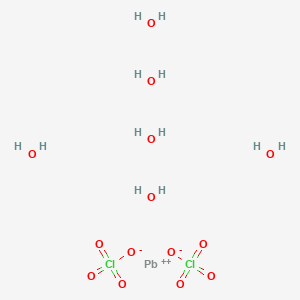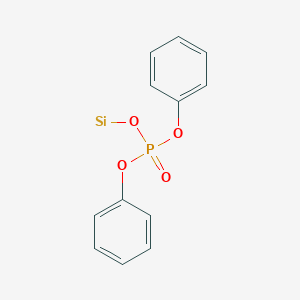![molecular formula C18H26N2O5 B14500481 N-[(Benzyloxy)carbonyl]-L-valyl-D-valine CAS No. 63986-09-4](/img/structure/B14500481.png)
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is a dipeptide derivative that consists of two valine amino acids, one in the L-configuration and the other in the D-configuration, with a benzyloxycarbonyl group protecting the N-terminal amino group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine typically involves the following steps:
Protection of the N-terminal amino group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of L-valine.
Coupling reaction: The protected L-valine is then coupled with D-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides and as a precursor for more complex molecules in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine involves its interaction with enzymes and other proteins. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The compound can act as a substrate for proteases, which cleave the peptide bond, releasing the individual amino acids. This process is essential for studying enzyme kinetics and protein degradation pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: A dipeptide with phenylalanine residues instead of valine.
N-[(Benzyloxy)carbonyl]-L-proline: A single amino acid derivative with a benzyloxycarbonyl protecting group.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is unique due to its combination of L- and D-valine residues, which can provide distinct stereochemical properties and biological activities compared to other dipeptides. The presence of the benzyloxycarbonyl group also allows for selective reactions and protection during synthesis, making it a valuable tool in peptide chemistry.
Properties
CAS No. |
63986-09-4 |
|---|---|
Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChI Key |
BAIDNIBSOZLYQU-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


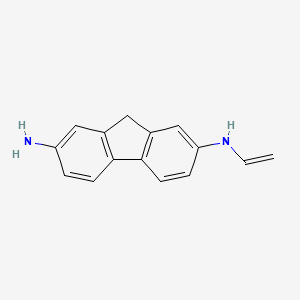

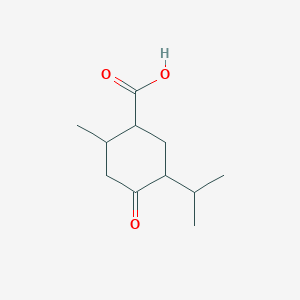
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
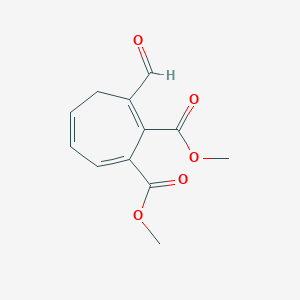
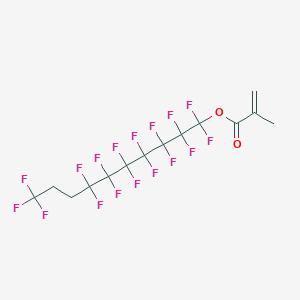
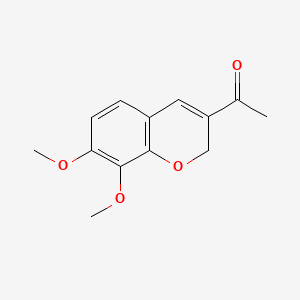

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
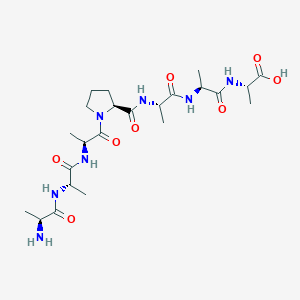
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)

